(3-Bromo-4-ethoxyphenyl)methanamine
Description
(3-Bromo-4-ethoxyphenyl)methanamine is a substituted phenylmethanamine derivative characterized by a bromine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the aromatic ring, attached to a methanamine (-CH₂NH₂) moiety. The bromine and ethoxy substituents influence its electronic, steric, and solubility properties, distinguishing it from structurally similar compounds .
Properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGEXMMVGNKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-ethoxyphenylmethanamine: The synthesis of (3-Bromo-4-ethoxyphenyl)methanamine can begin with the bromination of 4-ethoxyphenylmethanamine. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the phenyl ring.
Reduction of Nitro Compound: Another synthetic route involves the reduction of a nitro precursor. For instance, 3-bromo-4-ethoxynitrobenzene can be reduced using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Bromo-4-ethoxyphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitro precursor of this compound can be reduced to the amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Bromination: Bromine (Br2), acetic acid or carbon tetrachloride as solvent.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of this compound from nitro precursor.
Scientific Research Applications
Scientific Research Applications
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Synthesis of Pharmaceuticals
- (3-Bromo-4-ethoxyphenyl)methanamine serves as an important intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. Its structure can be modified to create various drug candidates, which may exhibit specific biological activities.
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Biological Studies
- The compound is utilized in biological research to study enzyme interactions and receptor binding. The specific arrangement of substituents influences its affinity for certain biological targets, making it useful for investigating pharmacological effects and mechanisms of action.
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Agrochemical Development
- In the agrochemical sector, this compound can be employed in the development of herbicides and pesticides. Its ability to interact with biological systems allows for the design of effective agents that can target specific pests or diseases in crops.
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Material Science
- This compound is also explored in material science for its potential use in creating dyes and pigments due to its aromatic structure. The compound's properties can be tuned for various applications in coatings and plastics.
Case Studies and Research Findings
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Pharmaceutical Synthesis
- A study highlighted the use of this compound as a precursor for synthesizing anti-inflammatory drugs. The compound's bromine atom was crucial for facilitating nucleophilic substitution reactions that led to the formation of active pharmaceutical ingredients.
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Biological Activity Assessment
- Research demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting potential applications in cancer therapy. The ethoxy group was found to enhance solubility and bioavailability.
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Agrochemical Development
- In agrochemical research, this compound was tested for its efficacy as an herbicide. Results indicated that modifications to the ethoxy group could improve selectivity towards target weeds while minimizing impact on non-target species.
Mechanism of Action
The mechanism of action of (3-Bromo-4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine and ethoxy substituents on the phenyl ring influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating biological processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Type: Bromine: Present in all analogs except 3-methoxyphenethylamine. Bromine’s electron-withdrawing nature reduces amine basicity compared to non-halogenated analogs. Ethoxy vs. Fluorine: In (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine, fluorine’s electronegativity alters electronic distribution, affecting binding interactions in biological targets .
Chain Length and Topology: Methanamine vs. Phenethylamine: The ethylamine chain in phenethylamine derivatives (e.g., 3-Bromo-4-methoxyphenethylamine) enhances flexibility and may improve receptor affinity in CNS-targeting drugs . Diaryl Structures: Compounds like (5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine exhibit increased molecular weight (310.16 g/mol vs. ~230 g/mol for monoaryl analogs), which could impact pharmacokinetics .
Physicochemical Properties
- Solubility Trends : Ethoxy substituents decrease water solubility compared to methoxy analogs due to increased hydrophobicity. Bromine further exacerbates this effect .
- Basicity: The amine group’s pKa is expected to be lower than non-halogenated analogs (e.g., 3-Methoxyphenethylamine) due to bromine’s electron-withdrawing effect .
Biological Activity
(3-Bromo-4-ethoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C10H12BrN
- Molecular Weight : 228.12 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the bromination of 4-ethoxyphenylmethanamine. Various synthetic routes have been developed to optimize yield and purity, often employing techniques such as nucleophilic substitution or electrophilic aromatic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cell lines. The following table summarizes the IC50 values for some related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Fluoro-4-(3-bromo-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.075 |
| 3-Hydroxy derivative | MCF-7 | 0.312 |
| 3-Difluoro derivative | MCF-7 | 0.321 |
These results indicate that modifications on the phenyl ring significantly affect the compound's potency against cancer cells .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures activate pathways associated with cell cycle arrest and apoptosis, leading to reduced cell viability in treated populations .
Study 1: Anticancer Efficacy
In a recent study, a series of analogs were tested for their anticancer activity. The study found that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity against MCF-7 cells. The results suggested that the presence of bromine and ethoxy groups significantly contributed to the biological activity by enhancing lipophilicity and facilitating cellular uptake .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on N-substituted phenylmethanamines, revealing that variations in substituents led to notable differences in biological activity. Specifically, the introduction of halogen atoms was correlated with increased potency against various cancer cell lines. This finding underscores the importance of molecular structure in determining biological efficacy .
Q & A
Q. How to address solubility limitations in aqueous vs. organic solvents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
